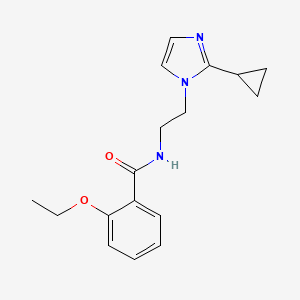

![molecular formula C17H17N3O2S B2824869 6-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one CAS No. 1286704-88-8](/img/structure/B2824869.png)

6-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of oxadiazole, a heterocyclic compound with a five-membered ring that contains two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties and are widely studied by researchers .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by a five-membered ring that contains two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . This type of ring system is also known as azoximes, oxybiazole, biozole, diazoxole, furadiazole, and furoxans .Chemical Reactions Analysis

The formation of oxadiazole derivatives involves a reaction where the presence of a lone pair of electrons on the nitrogen atom of acid hydrazide attacks the carbonyl carbon atom of carboxylic acid, eliminating a water molecule to form a hydrazide derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary. For example, oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. Considering the structural features of our compound, we can explore its potential in inhibiting viral infections. Specifically, we can investigate its effects against influenza A and other RNA and DNA viruses . Further studies are needed to determine its efficacy and mechanism of action.

Anti-Inflammatory Properties

The thiazolidinone ring system, present in our compound, is associated with anti-inflammatory activity. Researchers have found that similar structures exhibit anti-inflammatory effects . Investigating the anti-inflammatory potential of our compound could be valuable for drug development.

Anticancer Activity

Thiazolidinone derivatives have demonstrated anticancer properties. Our compound’s structure warrants investigation into its effects on cancer cell lines. It may interfere with cell proliferation, apoptosis, or angiogenesis pathways .

Antioxidant Capacity

Thiazolidinones are known for their antioxidant properties. Assessing the radical-scavenging ability of our compound could reveal its potential as an antioxidant agent .

Antimicrobial Effects

The thiazolidinone scaffold has been linked to antimicrobial activity. Our compound might exhibit antibacterial or antifungal effects. Testing it against relevant pathogens would provide valuable insights .

Antidiabetic Potential

Thiazolidinones are also associated with antidiabetic properties. Investigating our compound’s impact on glucose metabolism, insulin sensitivity, or related pathways could be worthwhile .

Other Biological Activities

While the mentioned fields are prominent, our compound’s diverse structure may contribute to additional activities. Exploring its effects on histaminic receptors, HIV, and other targets could uncover novel therapeutic possibilities .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been reported to show a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

Based on the structural similarity to other 1,3,4-oxadiazole derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting the cellular processes they are involved in.

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it is likely that the compound affects multiple pathways . These could include pathways involved in cell signaling, metabolism, and other cellular processes. The downstream effects of these changes would depend on the specific pathways and targets involved.

Pharmacokinetics

For example, the compound’s solubility could affect its absorption and distribution, while its molecular weight could influence its metabolism and excretion .

Result of Action

These could include changes in protein activity, alterations in cell signaling, and other effects depending on the specific targets and pathways involved .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and other factors. For example, the compound’s stability could be affected by the pH and temperature, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .

Propriétés

IUPAC Name |

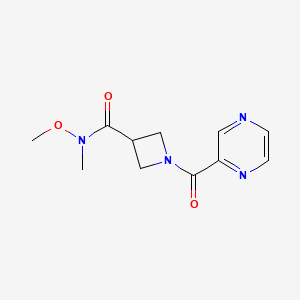

N-(4-propan-2-ylphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-11(2)12-3-5-14(6-4-12)18-15(21)9-16-19-20-17(22-16)13-7-8-23-10-13/h3-8,10-11H,9H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYAQANZSSLJOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CC2=NN=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(propan-2-yl)phenyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2824786.png)

![2-Cyclopentylsulfanyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2824789.png)

![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2824792.png)

![3-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2824794.png)

![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2824797.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2824798.png)

![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2824801.png)

![Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2824807.png)

![3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2824809.png)